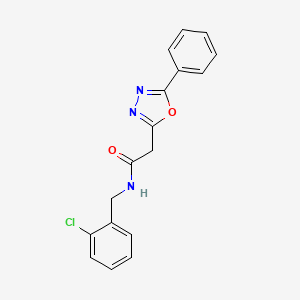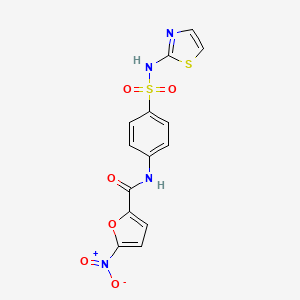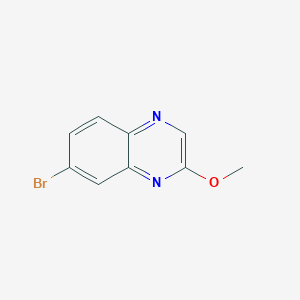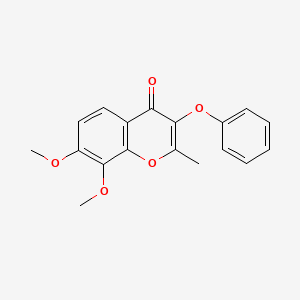![molecular formula C19H22N4O6S B2540814 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899995-12-1](/img/structure/B2540814.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide" is a complex molecule that likely exhibits a range of intermolecular interactions and physicochemical properties. While the specific compound is not directly discussed in the provided papers, related structures such as antipyrine derivatives and pyrazole derivatives are extensively studied for their molecular interactions and properties .
Synthesis Analysis
The synthesis of related antipyrine and pyrazole derivatives involves careful selection of starting materials and reaction conditions to yield the desired products with good purity and yield. For instance, the synthesis of antipyrine derivatives reported in paper and the pyrazole derivative in paper includes spectroscopic characterization and X-ray crystallography to confirm the structures of the synthesized compounds. These methods are likely applicable to the synthesis of the compound , with adaptations made for its unique functional groups and structural features.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction studies, revealing details such as dihedral angles and conformational preferences . For the compound , similar analysis would likely show the spatial arrangement of the various rings and substituents, which can influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of functional groups such as the oxalamide moiety and the substituted pyrazole ring. The related compounds studied in the papers exhibit hydrogen bonding and π-π stacking interactions, which are important in stabilizing their structures and could also be relevant to the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the antipyrine derivatives exhibit solid-state structures stabilized by hydrogen bonds and electrostatic energy contributions . The pyrazole derivative's structure is stabilized by intermolecular hydrogen bonds and exhibits three-dimensional supramolecular self-assembly . These properties would influence the solubility, melting point, and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Research has been conducted on the synthesis and characterization of compounds incorporating pyrazole and benzodioxole moieties, which are integral to the requested compound. These studies focus on the development of novel chemical entities with potential applications in medicinal chemistry, highlighting the versatility of these structural units in creating compounds with significant biological activities (Kumara et al., 2018).
Biological Activity and Potential Applications
- Compounds featuring pyrazole cores have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. For instance, research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promising anti-tumor activities against certain cancer cell lines, suggesting potential research applications of structurally related compounds in oncology (Gomha et al., 2016).
Catalytic and Material Science Applications
- The structural components of the compound, such as pyrazole and benzodioxole, are also found in catalysts and materials science research. For example, metal complexes involving pyrazole derivatives have been studied for their catalytic activities, including the oxidation of alcohols under microwave-assisted conditions, pointing towards the compound's potential use in catalysis and chemical synthesis processes (Sutradhar et al., 2016).
Advanced Chemical Properties Exploration
- The exploration of novel chemical entities with specific structural features, such as the combination of benzodioxole and pyrazole units, extends to the study of their chemical behavior, including tautomerism, and redox properties. These investigations provide foundational knowledge for the design of compounds with tailored properties for specific scientific or industrial applications (Sens et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-19(2,3)23-16(12-8-30(26,27)9-13(12)22-23)21-18(25)17(24)20-7-11-4-5-14-15(6-11)29-10-28-14/h4-6H,7-10H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHJCXKDPHMFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)




